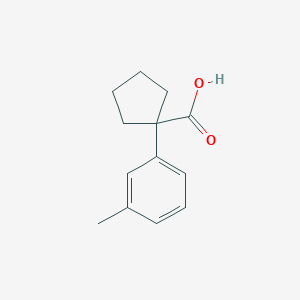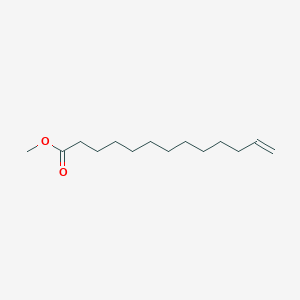![molecular formula C18H38O12 B1605067 2-[2,3,4,5,6-Pentakis(2-hydroxyethoxy)hexoxy]ethanol CAS No. 53694-15-8](/img/structure/B1605067.png)
2-[2,3,4,5,6-Pentakis(2-hydroxyethoxy)hexoxy]ethanol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,3,4,5,6-Pentakis(2-hydroxyethoxy)hexoxy]ethanol typically involves the ethoxylation of sorbitol. This process includes the reaction of sorbitol with ethylene oxide under controlled conditions. The reaction is usually catalyzed by a base such as sodium hydroxide and carried out at elevated temperatures and pressures .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors where sorbitol and ethylene oxide are continuously fed into the system. The reaction conditions are carefully monitored to ensure the desired degree of ethoxylation. The product is then purified and tested for quality before being used in various applications .
Chemical Reactions Analysis
Types of Reactions
2-[2,3,4,5,6-Pentakis(2-hydroxyethoxy)hexoxy]ethanol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with various reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides and alkyl halides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-[2,3,4,5,6-Pentakis(2-hydroxyethoxy)hexoxy]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions.
Biology: The compound is employed in biological assays and as a stabilizer for proteins and enzymes.
Medicine: It is used in pharmaceutical formulations to enhance the solubility and stability of drugs.
Industry: The compound is used in the production of cosmetics, detergents, and other personal care products .
Mechanism of Action
The mechanism of action of 2-[2,3,4,5,6-Pentakis(2-hydroxyethoxy)hexoxy]ethanol involves its ability to interact with various molecular targets. The compound can form hydrogen bonds with proteins and other biomolecules, stabilizing their structure and enhancing their solubility. It can also interact with cell membranes, altering their permeability and facilitating the transport of other molecules .
Comparison with Similar Compounds
Similar Compounds
Polyethylene glycol: Similar in structure but lacks the sorbitol component.
Ethoxylated glycerol: Similar in function but uses glycerol instead of sorbitol.
Poly(oxy-1,2-ethanediyl), alpha-(2-propylheptyl)-omega-hydroxy-: Another ethoxylated compound with different functional groups
Uniqueness
2-[2,3,4,5,6-Pentakis(2-hydroxyethoxy)hexoxy]ethanol is unique due to its combination of polyethylene glycol and sorbitol, which imparts specific properties such as enhanced solubility and stability. This makes it particularly useful in applications where these characteristics are desired .
Properties
IUPAC Name |
2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O12/c19-1-7-25-13-15(27-9-3-21)17(29-11-5-23)18(30-12-6-24)16(28-10-4-22)14-26-8-2-20/h15-24H,1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQWQTYEEJHNSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(C(C(C(COCCO)OCCO)OCCO)OCCO)OCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20866968 | |
| Record name | 1,2,3,4,5,6-Hexakis-O-(2-hydroxyethyl)hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53694-15-8 | |
| Record name | Ethoxylated sorbitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53694-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, ether with D-glucitol (6:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Glucitol, ethoxylated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.621 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B1604986.png)



![Benzo[4,5]thieno[2,3-b]quinoxaline](/img/structure/B1604994.png)





![5-Methylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B1605001.png)

![Methyl 2-[(2-benzamidoacetyl)amino]acetate](/img/structure/B1605004.png)

